REACTION_CXSMILES
|
Cl.N[OH:3].[OH-].[K+].[N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16]#[N:17])=[CH:8][N:7]=1>C(O)C>[N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16]([NH2:17])=[O:3])=[CH:8][N:7]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
N1=NC=C(C2=CC=CC=C12)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
held overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
from which a yellow solid precipitated
|
Type
|
CUSTOM
|
Details
|
The solid was separated
|
Type
|
STIRRING
|
Details
|
stirred in hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |